molecular formula C18H21ClN4O2 B2990293 N-(2-Chlorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide CAS No. 2379986-35-1

N-(2-Chlorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide

Cat. No. B2990293
M. Wt: 360.84
InChI Key: RGHWMUHXTXCOCD-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide, also known as CMPO, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CMPO is a piperidine derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of N-(2-Chlorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide involves the formation of a complex with metal ions, which is then extracted from the aqueous phase into an organic phase. The complex formation is driven by the coordination of the metal ion with the nitrogen and oxygen atoms of the N-(2-Chlorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide molecule, resulting in a stable complex that is selectively extracted into the organic phase.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of N-(2-Chlorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide, as it is primarily used in analytical and nuclear waste management applications. However, some studies have suggested that N-(2-Chlorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide may have cytotoxic effects on certain cell lines, indicating a potential for further research in this area.

Advantages And Limitations For Lab Experiments

N-(2-Chlorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide has several advantages for lab experiments, including its high selectivity for actinides and lanthanides, its stability in various solvents, and its ease of synthesis. However, N-(2-Chlorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide is also limited by its potential cytotoxic effects, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(2-Chlorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide, including the development of new synthesis methods, the investigation of its potential cytotoxic effects, and the exploration of its applications in other fields, such as catalysis and drug delivery. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Chlorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide and its potential applications in nuclear waste management and metal ion determination.

Synthesis Methods

N-(2-Chlorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide can be synthesized using various methods, including the reaction of 2-chlorobenzoyl chloride with 6-methylpyridazine-3-carboxylic acid to form 2-chloro-N-(6-methylpyridazin-3-yl)benzamide, which is then reacted with piperidine-1-carboxylic acid to form N-(2-Chlorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide. Another method involves the reaction of 2-chlorobenzoyl chloride with 6-methylpyridazine-3-carboxylic acid methyl ester to form 2-chloro-N-(6-methylpyridazin-3-yl)benzamide methyl ester, which is then reacted with piperidine-1-carboxylic acid to form N-(2-Chlorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide.

Scientific Research Applications

N-(2-Chlorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide has been extensively studied for its potential applications in various fields, including nuclear waste management, separation of actinides and lanthanides, and as an analytical reagent for the determination of metal ions. N-(2-Chlorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide has been shown to selectively extract actinides and lanthanides from aqueous solutions, making it a promising candidate for nuclear waste management. Additionally, N-(2-Chlorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide has been used as a chelating agent for the determination of metal ions in various analytical techniques.

properties

IUPAC Name

N-(2-chlorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-13-6-7-17(22-21-13)25-12-14-8-10-23(11-9-14)18(24)20-16-5-3-2-4-15(16)19/h2-7,14H,8-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHWMUHXTXCOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chlorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide

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